molecular formula C11H17NO2 B1311799 {4-[2-(Dimethylamino)ethoxy]phenyl}methanol CAS No. 131028-54-1

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

Cat. No.: B1311799
CAS No.: 131028-54-1
M. Wt: 195.26 g/mol
InChI Key: YRIVJGAEWBORLY-UHFFFAOYSA-N
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Description

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol is a synthetic aromatic alcohol featuring a benzene ring substituted with a hydroxymethyl (–CH2OH) group and a 2-(dimethylamino)ethoxy (–OCH2CH2N(CH3)2) side chain at the para position. This compound is a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs), such as tamoxifen derivatives, due to its ability to mimic estrogenic structural motifs .

Synthesis: The compound is synthesized via Mitsunobu reaction conditions using 2-(dimethylamino)ethanol and methyl 4-bromo-5,5-bis(4-hydroxyphenyl)pent-4-enoate in the presence of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). The reaction proceeds at 0°C, followed by purification via column chromatography to yield 34–63% of the product .

Properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIVJGAEWBORLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436432
Record name {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131028-54-1
Record name {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol typically involves the nucleophilic substitution of a suitable phenolic or benzyl alcohol derivative with a 2-(dimethylamino)ethyl halide or related precursor. The key steps include:

  • Etherification: Formation of the ether linkage between the phenol or benzyl alcohol and the 2-(dimethylamino)ethoxy moiety.
  • Alkylation: Introduction of the dimethylamino group via alkylation of aminoethanol derivatives.
  • Purification: Isolation of the product by extraction, crystallization, or chromatography.

Detailed Synthetic Routes

Route A: Alkylation of 4-Hydroxybenzyl Alcohol with 2-(Dimethylamino)ethyl Halide
  • Starting Materials: 4-hydroxybenzyl alcohol and 2-chloro-N,N-dimethylethanamine (or bromide).
  • Reaction Conditions:
    • Base: Triethylamine or sodium hydride to deprotonate the phenol.
    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Reflux or 80–100°C for 1–3 hours.
  • Mechanism: The phenolate ion attacks the alkyl halide in an SN2 reaction, forming the ether bond.
  • Yield: Up to 88% reported with optimized conditions.
Route B: Multi-step Synthesis via Protected Intermediates
  • Step 1: Protection of the phenol or benzyl alcohol group if necessary.
  • Step 2: Reaction with 2-(dimethylamino)ethyl halide under basic conditions.
  • Step 3: Deprotection to yield the target compound.
  • Advantages: Allows for selective functionalization and higher purity.
  • Disadvantages: More steps and longer synthesis time.

Reaction Conditions and Optimization

Parameter Optimal Conditions Notes
Base Triethylamine or sodium hydride Facilitates phenol deprotonation
Solvent DMF, DMSO, acetone, or dichloromethane Polar aprotic solvents preferred
Temperature 80–100°C Reflux conditions improve yield
Reaction Time 1–3 hours Monitored by TLC or HPLC
Purification Column chromatography (C18 reverse phase) Acetonitrile/water gradient
Yield Up to 88% Dependent on molar ratios and purity

Purification and Characterization

  • Purification: Typically achieved by extraction with organic solvents (e.g., dichloromethane, ethyl acetate), drying over sodium sulfate, and evaporation under reduced pressure. Final purification by recrystallization or chromatography ensures >95% purity.
  • Characterization Techniques:
    • NMR (1H and 13C): Confirms the presence of dimethylamino, ethoxy, aromatic, and methanol protons.
    • IR Spectroscopy: Detects O-H stretch (~3200–3500 cm⁻¹) and C-O stretches (1100–1250 cm⁻¹).
    • Mass Spectrometry: Confirms molecular weight (195.26 g/mol) and purity.
    • HPLC: Used for purity assessment with UV detection at 254 nm.

Research Findings and Notes on Stability

  • The compound is stable under neutral to slightly basic conditions but may degrade under acidic conditions due to hydrolysis of the ether linkage.
  • Storage under inert atmosphere at low temperature (−20°C) is recommended to prevent oxidation of the methanol group.
  • The dimethylamino group imparts basicity, which can influence reactivity and solubility in various solvents.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Alkylation of 4-hydroxybenzyl alcohol 4-hydroxybenzyl alcohol, 2-chloro-N,N-dimethylethanamine Triethylamine, DMF, reflux 80–100°C, 1–3 h Up to 88 Straightforward, high yield Requires careful purification
Multi-step with protection Protected phenol derivatives Base, alkyl halide, deprotection steps Moderate Selective functionalization Longer synthesis time
Friedel-Crafts acylation + oxidation/reduction (related) Thymol derivatives, acylating agents Friedel-Crafts conditions, oxidation, reduction Variable Access to related derivatives More complex, multi-step

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {4-[2-(Dimethylamino)ethoxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethoxy groups, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various reduced derivatives.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenylmethanol moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

  • Aromatic Core : Provides planar rigidity for receptor binding.
  • 2-(Dimethylamino)ethoxy Side Chain: Imparts basicity and facilitates interactions with estrogen receptor subtypes.

Comparison with Structurally Similar Compounds

Tamoxifen Citrate (Z)-1-(p-Dimethylaminoethoxyphenyl)-1,2-diphenyl-1-butene

Structure: Features a 4-[2-(dimethylamino)ethoxy]phenyl group linked to a diphenylbutene backbone. Key Differences:

  • Tamoxifen lacks the hydroxymethyl group, instead having a trans-stilbene structure with a chlorine-substituted phenyl ring.
  • The dimethylaminoethoxy side chain is retained, critical for antiestrogenic activity . Pharmacological Role: Used in breast cancer therapy as a SERM.

4-Hydroxytamoxifen (Z)-4-[4-(2-Dimethylaminoethoxy)phenyl]-3,4-diphenylbut-3-en-1-ol

Structure: Contains a hydroxyl group at the 4-position of the phenyl ring and a diphenylbutenol backbone. Key Differences:

  • The hydroxymethyl group in {4-[2-(dimethylamino)ethoxy]phenyl}methanol is replaced by a hydroxyl group conjugated to a bulky diphenylbutenol moiety.
  • Enhanced estrogen receptor binding affinity compared to tamoxifen due to the hydroxyl group .
    Role : Active metabolite of tamoxifen with higher potency.

Droloxifene (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol

Structure : Features a 3-hydroxyphenyl group instead of the hydroxymethyl substituent.
Key Differences :

  • The E-isomer configuration and 3-hydroxyphenyl group confer distinct receptor selectivity.
  • Improved metabolic stability compared to tamoxifen derivatives .
    Application : Investigated for osteoporosis and breast cancer.

Phenol, 4-[2-(Diethylamino)ethoxy]

Structure: Replaces dimethylamino with diethylamino in the ethoxy side chain. Key Differences:

  • Increased lipophilicity due to the diethylamino group, altering pharmacokinetics (e.g., longer half-life).
  • Reduced receptor binding affinity compared to dimethylamino analogs .

2-[(4-Methoxybenzyl)amino]ethanol

Structure : Contains a methoxybenzyl group instead of the hydroxymethyl-substituted phenyl ring.
Key Differences :

  • Methoxy group reduces hydrogen-bonding capacity, decreasing solubility.
  • Primarily used as a synthetic intermediate for antihistamines and anticholinergics .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Pharmacological Role
This compound C11H17NO3 –CH2OH, –OCH2CH2N(CH3)2 209.26 SERM Intermediate
Tamoxifen Citrate C26H29NO –OCH2CH2N(CH3)2, diphenylbutene 371.52 Breast cancer therapy
4-Hydroxytamoxifen C26H29NO2 –OH, –OCH2CH2N(CH3)2, diphenylbutenol 387.52 Active tamoxifen metabolite
Droloxifene C24H25NO2 –OH (3-position), –OCH2CH2N(CH3)2 367.46 SERM (osteoporosis/oncology)
Phenol, 4-[2-(Diethylamino)ethoxy] C12H19NO2 –OCH2CH2N(C2H5)2 209.29 Experimental SERM analog

Key Research Findings

Synthetic Accessibility: this compound is synthesized in moderate yields (34–63%) via Pd-catalyzed cross-coupling and Mitsunobu reactions, similar to other SERM intermediates .

Receptor Binding: The dimethylaminoethoxy side chain is critical for ERα/ERβ selectivity. Hydroxymethyl or hydroxyl groups at the 4-position enhance binding affinity by 10–100× compared to non-hydroxylated analogs .

Metabolic Stability: Diethylamino analogs (e.g., Phenol, 4-[2-(Diethylamino)ethoxy]) exhibit longer half-lives but reduced potency due to steric hindrance .

Isomer-Specific Activity : Z-isomers (e.g., 4-Hydroxytamoxifen) show higher antiestrogenic activity than E-isomers, as seen in droloxifene studies .

Biological Activity

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol, also known as 4-(2-(dimethylamino)ethoxy)benzyl alcohol, is an organic compound that has garnered attention for its significant biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a dimethylaminoethoxy substituent, enhancing its solubility and reactivity. Its molecular formula is C₁₄H₁₉NO₂, and it is characterized by the following structural components:

  • Dimethylamino group : Contributes to its interaction with biological targets.
  • Phenolic hydroxyl group : Involved in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenylmethanol moiety engages in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

  • Inhibition of pathogenic organisms : Significant activity against protozoa like Entamoeba histolytica has been observed, indicating potential as an anti-parasitic agent.
  • Cancer treatment potential : Studies suggest that the compound may disrupt cellular processes in cancer cells, although specific pathways require further elucidation.
  • Anti-inflammatory properties : The compound has shown promise in reducing inflammation markers in preliminary studies.

Biological Activity Data

Research indicates that this compound exhibits various biological activities, as summarized in the table below:

Activity TypeObservations
AntiparasiticInhibits Entamoeba histolytica growth; potential therapeutic applications.
AnticancerDisrupts cellular processes; further studies needed for specific pathways.
Anti-inflammatoryReduces inflammation markers; potential for treating inflammatory diseases.

Study 1: Antiparasitic Activity

A study conducted on the efficacy of this compound against Entamoeba histolytica demonstrated that the compound significantly reduced parasite viability at concentrations ranging from 50 to 200 µg/mL. The mechanism was linked to disruption of cellular processes essential for parasite survival.

Study 2: Cancer Cell Line Testing

In vitro tests using various cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations above 100 µM. The compound induced apoptosis through activation of caspase pathways, suggesting its potential use as a chemotherapeutic agent.

Study 3: Anti-inflammatory Effects

A preliminary investigation into the anti-inflammatory properties showed that treatment with this compound reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in a murine model of inflammation.

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

  • Binding Affinity Studies : Interaction studies have focused on the binding affinities of this compound with target proteins, providing insights into its mechanisms of action.
  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, which is crucial for further research and potential clinical applications.

Q & A

Q. How do conflicting reports on biological activity inform SAR studies?

  • Answer : Methylation of the dimethylamino group reduces CNS penetration but enhances peripheral activity. Contradictory IC₅₀ values highlight the need for standardized assay protocols (e.g., fixed DMSO concentration ≤0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Reactant of Route 2
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{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

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